molecular formula C9H14N2O3S2 B1232320 N-Acetyl-S-(N-allylthiocarbamoyl)-L-cysteine

N-Acetyl-S-(N-allylthiocarbamoyl)-L-cysteine

Cat. No. B1232320
M. Wt: 262.4 g/mol
InChI Key: DJFUZUUKZXAXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-S-(N-allylthiocarbamoyl)-L-cysteine, also known as ac-atc-cys, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. N-Acetyl-S-(N-allylthiocarbamoyl)-L-cysteine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Acetyl-S-(N-allylthiocarbamoyl)-L-cysteine has been primarily detected in urine.
N-acetyl-S-(N-allylthiocarbamoyl)-L-cysteine is a N-acyl-amino acid.

properties

Product Name

N-Acetyl-S-(N-allylthiocarbamoyl)-L-cysteine

Molecular Formula

C9H14N2O3S2

Molecular Weight

262.4 g/mol

IUPAC Name

2-acetamido-3-(prop-2-enylcarbamothioylsulfanyl)propanoic acid

InChI

InChI=1S/C9H14N2O3S2/c1-3-4-10-9(15)16-5-7(8(13)14)11-6(2)12/h3,7H,1,4-5H2,2H3,(H,10,15)(H,11,12)(H,13,14)

InChI Key

DJFUZUUKZXAXBZ-UHFFFAOYSA-N

SMILES

CC(=O)NC(CSC(=S)NCC=C)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(=S)NCC=C)C(=O)O

synonyms

Ac-ATC-Cys
N-acetyl-S-(N-allylthiocarbamoyl)-L-cysteine
N-acetyl-S-(N-allylthiocarbamoyl)cysteine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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